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Introduction and Mechanism of Action

Lerociclib (GB491) is a highly selective, oral cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that has
demonstrated significant efficacy in hormone receptor-positive, HER2-negative (HR+/HER2-) locally
advanced or metastatic breast cancer following progression on prior endocrine therapy [1]. As a third-
generation CDK4/6 inhibitor, lerociclib exhibits high potency for CDK4/cyclin D1 and CDK6/cyclin D3
complexes (ICso of 1 nM and 2 nM, respectively), with moderate potency against CDK9/cyclin T (ICso of 28
nM) [2]. This selectivity profile contributes to its differentiated safety and tolerability compared to earlier

CDKA4/6 inhibitors.

The molecular mechanism of lerociclib centers on precise G1 cell cycle arrest through inhibition of
retinoblastoma protein (Rb) phosphorylation, thereby preventing cell cycle progression from G1 to S phase
and ultimately inhibiting cancer cell proliferation [1] [3]. Preclinical studies have confirmed that lerociclib

produces durable, dose-dependent tumor growth inhibition in xenograft models of breast cancer [2].

Clinical Efficacy Data from LEONARDA-1 Trial
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The phase III LEONARDA-1 trial (NCT05054751) demonstrated significant clinical efficacy of lerociclib

combined with fulvestrant in patients with HR+/HER2- endocrine-resistant advanced breast cancer [1] [4].

Primary and Secondary Endpoints

Table 1: Primary Efficacy Endpoints from LEONARDA-1 Trial

. Lerociclib + Placebo + Hazard Ratio

Endpoint P-value
Fulvestrant Fulvestrant (95% Cl)

Investigator-assessed 11.07 months 5.49 months 0.451 (0.311- 0.000016

PFS (median) 0.656)

BICR-assessed PFS Significant - 0.353 (0.228- 0.000002

(median) improvement 0.547)

Objective Response Rate  23.4% (16.27- 8.7% (3.99- - -
30.44%) 13.40%)

Complete Response Rate 2.2% 0% - -

Clinical Benefit Rate

48.2% (39.81-
56.59%)

Table 2: Subgroup Analysis of Progression-Free Survival

Patient Subgroup

Hazard Ratio (95% CI)

Primary endocrine resistance

Liver metastasis

=4 metastatic sites

1 prior chemotherapy line for recurrent/metastatic disease

0.374 (0.182-0.769)

0.487 (0.297-0.796)

0.326 (0.160-0.665)

0.286 (0.138-0.593)
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Patient Subgroup Hazard Ratio (95% ClI)

Prelperimenopausal women or men 0.471 (0.258-0.860)

The trial met its primary endpoint, with lerociclib plus fulvestrant significantly improving progression-free
survival (PFS) compared to placebo plus fulvestrant [1]. Consistent PFS benefits were observed across all
prespecified subgroups, including patients with poor prognostic factors such as primary endocrine resistance,
liver metastases, and multiple metastatic sites [1] [4]. Overall survival data remained immature at the initial
data cut-off, though an ad hoc analysis with extended follow-up showed a trend toward improved survival

(HR: 0.649; 95% CI: 0.410-1.028) [4].

Molecular Signaling Pathways

The therapeutic effect of lerociclib is mediated through precise interference with the cyclin D-CDK4/6-Rb-

E2F signaling axis, which is frequently dysregulated in HR+ breast cancer.
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Diagram 1: Molecular mechanism of lerociclib in the cyclin D-CDK4/6-Rb pathway. Lerociclib
selectively inhibits CDK4/6 activation, preventing Rb phosphorylation and subsequent E2F-mediated cell
cycle progression. Estrogen receptor (ER) signaling and growth factor pathways converge on cyclin D1

transcription, making this pathway particularly relevant in HR+ breast cancer.

Clinical Development Workflow
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The clinical development of lerociclib has followed a structured pathway from preclinical investigation

through phase III validation.
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Diagram 2: Clinical development pathway of lerociclib. The drug has progressed through structured
clinical development, with the phase III LEONARDA-1 trial establishing efficacy in the post-endocrine

therapy setting, leading to regulatory submissions.
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Safety and Tolerability Profile

Lerociclib demonstrates a differentiated safety profile compared to currently approved CDK4/6 inhibitors,

with particularly low rates of gastrointestinal toxicity and manageable hematological adverse events.

Table 3: Safety Profile of Lerociclib (150 mg twice daily) from LEONARDA-1

Parameter Lerociclib + Fulvestrant (N=137) Placebo + Fulvestrant (N=138)
Any grade adverse events 98.5% 80.4%

Grade =3 adverse events 57.7% 15.2%

Serious adverse events 5.8% 8.0%

Discontinuation due to AE 0.7% 0%

Most common grade 3/4 AEs

- Neutropenia (grade 3/4) 46.7% (grade 4: 5.1%) -
- Leukopenia Reported -
- Diarrhea (any grade) <20% -
- Grade 3/4 diarrhea 0% -
- Febrile neutropenia 0% -
- Venous thromboembolism 0% -
- QTc prolongation Few cases Few cases

The safety profile from LEONARDA-1 reveals that lerociclib was associated with primarily hematological
toxicities, with low rates of grade 4 neutropenia (5.1%) and no reported febrile neutropenia [1] [4]. Notably,
gastrointestinal toxicities (diarrhea, nausea, vomiting) - which are particularly problematic with abemaciclib

and ribociclib - occurred in less than 20% of patients, with no grade 3/4 diarrhea reported [4]. This favorable
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safety profile supports continuous dosing without the need for treatment holidays that are required with some

other CDK4/6 inhibitors [5].

Experimental Protocols

LEONARDA-1 Clinical Trial Protocol

Study Design: Randomized, double-blind, placebo-controlled, phase III trial [1]

Patient Population:

HR+/HER2- locally advanced or metastatic breast cancer
Disease progression on prior endocrine therapy

ECOG performance status 0-1

Adequate organ function

275 patients randomized 1:1 across 63 sites

Treatment Regimen:

e Experimental arm: Lerociclib 150 mg orally twice daily continuously with food + fulvestrant 500 mg
intramuscularly on day 1 of each 28-day cycle (with additional loading dose on day 15 of cycle 1)

e Control arm: Matching placebo + fulvestrant (same schedule)

e Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent

Assessment Schedule:

e Tumor assessments: CT/MRI every 8 weeks for first 18 months, then every 12 weeks
e Safety monitoring: Continuous with weekly blood tests during first 2 cycles, then every 4 weeks
e ECG monitoring: Baseline and day 15 of cycle 1

Primary Endpoint: Investigator-assessed progression-free survival (PFS) per RECIST v1.1

Key Statistical Considerations:

¢ Stratification factors: presence of liver metastases (yes vs. no), prior chemotherapy for
recurrent/metastatic disease (yes vs. no), and sensitivity to prior endocrine therapy (primary vs.
secondary resistance)

e Two-sided a = 0.05, 90% power to detect HR of 0.60
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e Primary analysis conducted after approximately 125 PFS events

Preclinical Assessment Protocol

Cell Viability Assay (MTT):

e Seed sarcoma cell lines (U-2 OS, MG-63) or breast cancer models at 2,500-5,000 cells/well in 96-well
plates

e Treat with lerociclib concentrations (0.1-100 uM) or vehicle control for 72 hours

e Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C

¢ Dissolve formazan crystals with DMSO and measure absorbance at 570 nm

e Calculate ICso values using nonlinear regression [3]

Cell Cycle Analysis:

Treat cells with lerociclib for 24 hours

Fix with 70% ethanol at 4°C overnight

Stain with propidium iodide (50 pg/mL) with RNase A (100 pug/mL)
Analyze DNA content by flow cytometry

Quantify cell distribution in GO/G1, S, and G2/M phases [3]

Western Blot Analysis:

¢ Lyse cells in RIPA buffer with protease and phosphatase inhibitors

e Separate proteins (20-40 pg) by SDS-PAGE and transfer to PVDF membranes

¢ Block with 5% non-fat milk and incubate with primary antibodies (CDK4, CDK6, Rb, p-Rb
Ser780/Ser795)

e Detect with HRP-conjugated secondary antibodies and chemiluminescence

¢ Normalize to loading controls (GAPDH, (-actin) [3]

Conclusion and Future Directions

Lerociclib represents a promising addition to the CDK4/6 inhibitor class, demonstrating significant efficacy
in HR+/HER2- endocrine-resistant advanced breast cancer with a differentiated safety profile characterized
by low gastrointestinal toxicity and manageable hematological adverse events [1] [4]. The LEONARDA-1
trial establishes lerociclib plus fulvestrant as a viable treatment option for patients who have progressed on

prior endocrine therapy.
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The ongoing clinical development of lerociclib includes evaluation in combination with letrozole as first-line
treatment for advanced breast cancer, with the new drug application recently accepted by the China NMPA
[4]. Additional potential applications include exploration in other solid tumors and novel combination

strategies to overcome resistance mechanisms to CDK4/6 inhibition [6] [3].

The continuous dosing schedule supported by lerociclib's safety profile may provide advantages in
maintaining consistent target inhibition and potentially delaying the emergence of resistance mechanisms

that can develop with intermittent dosing strategies required by other CDK4/6 inhibitors [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 10/10 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s005789?utm_src=pdf-bulk
https://www.smolecule.com/products/s005789?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

